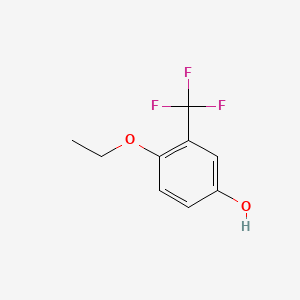

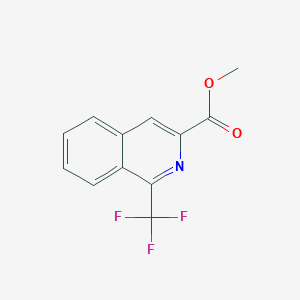

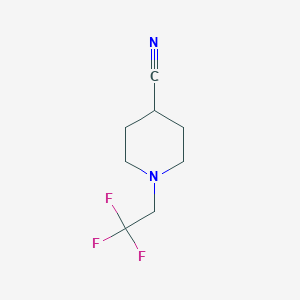

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile

Overview

Description

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile (TFPPC) is a small organic molecule that has been studied extensively for its potential applications in organic synthesis and in the fields of medicinal chemistry and biochemistry. TFPPC is a versatile reagent that can be used to synthesize a wide range of compounds. It is also a useful tool for studying the structure and function of biomolecules, as well as for drug design and development.

Scientific Research Applications

Synthesis of Highly Functionalized Compounds

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile is used in synthesizing highly functionalized compounds like α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones. This synthesis involves the generation of a carbanion from nitromethane, yielding 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles (Sil et al., 2004).

Anticancer Activity

Compounds derived from this chemical are explored for their potential in vitro anticancer activity. A study synthesized 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile using piperidine as a catalyst and tested their effectiveness against various cancer cell lines, including breast, colon, and liver cancer (El-Agrody et al., 2020).

Anti-Influenza Virus Activity

Research also indicates its utility in synthesizing bis(4H-chromene-3-carbonitrile) derivatives with promising anti-influenza H5N1 virus activities. These derivatives are synthesized via a multicomponent reaction involving piperidine (Abdella et al., 2017).

Molecular Docking Studies

The chemical is used in molecular docking studies to understand interactions with various biological targets. For example, pyridine derivatives synthesized using this compound were evaluated for their potential as inhibitors of NAMPT, an enzyme linked to apoptosis sensitivity in cancer cells (Venkateshan et al., 2019).

Synthesis of Piperidines and Transformation into Amino Acids

It facilitates the synthesis of stereodefined piperidines from aziridines and their transformation into conformationally constrained amino acids and amino alcohols. This process involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles (Vervisch et al., 2010).

Antimicrobial Activity Screening

Derivatives of this chemical, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential in developing new antimicrobial agents (Bhat & Begum, 2021).

Mechanism of Action

Target of Action

It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical field .

Mode of Action

As an intermediate, it likely interacts with other compounds to facilitate chemical reactions during drug synthesis .

Biochemical Pathways

As an intermediate in drug synthesis, it may influence various pathways depending on the final product .

Pharmacokinetics

As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final drug product .

Result of Action

As an intermediate, its effects would be largely determined by the final drug product it contributes to .

Action Environment

Like all chemicals, proper storage and handling are necessary to avoid potential hazards .

Biochemical Analysis

Biochemical Properties

1-(2,2,2-Trifluoroethyl)piperidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVHOMSEERJMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B1399395.png)